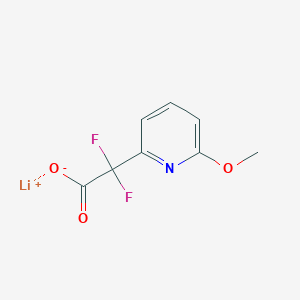

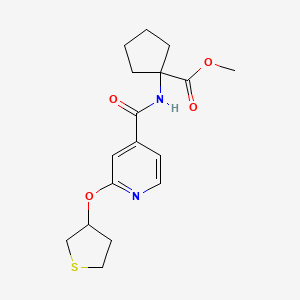

Lithium 2,2-difluoro-2-(6-methoxypyridin-2-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Deprotometalation and Regioselectivity

A study by Hedidi et al. (2016) discussed the deprotometalation of substituted pyridines using a mixed lithium-zinc combination. This process allowed for efficient functionalization at specific positions on the pyridine ring, notably involving methoxy- and fluoro-pyridines. The regioselectivities obtained in these reactions were analyzed in light of the substrates' CH acidities, determined both in the gas phase and in THF solution, highlighting the utility of lithium-based reagents in selective organic synthesis (Hedidi et al., 2016).

Electrochemical Performance Enhancement

Research by Lee et al. (2014) explored the use of lithium difluoro(oxalato)borate (LiFOB) as an additive to enhance the electrochemical performance of lithium cobalt oxide and lithium nickel manganese cobalt oxide cathodes in lithium-ion batteries. The study found that the LiFOB additive contributed to the formation of a LiF-based solid electrolyte interphase (SEI) on silicon/graphite anodes, leading to improved high-temperature electrochemical performance, demonstrating the role of lithium-based compounds in battery technology enhancements (Lee et al., 2014).

Ionic Liquid Based Hybrid Electrolyte for Li/S Batteries

Yang et al. (2017) used N-methoxyethyl-N-methylpyrrolidinium bis(trifluoromethanesulfonyl)imide-based electrolyte in lithium/sulfur cells, with lithium difluoro(oxalato)borate serving as an additive to improve cycling stability and capacity performance. This study demonstrates the potential application of lithium-based compounds in developing advanced electrolytes for lithium batteries, particularly for lithium/sulfur chemistry (Yang et al., 2017).

Safety And Hazards

The related compound “2,2-difluoro-2-(6-methoxypyridin-2-yl)acetic acid” has several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards if the substance is ingested, comes into contact with skin, comes into contact with eyes, or is inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

特性

IUPAC Name |

lithium;2,2-difluoro-2-(6-methoxypyridin-2-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO3.Li/c1-14-6-4-2-3-5(11-6)8(9,10)7(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAAISAAFZNZMLM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].COC1=CC=CC(=N1)C(C(=O)[O-])(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 2,2-difluoro-2-(6-methoxypyridin-2-yl)acetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-chlorophenyl)sulfonyl-N-[(4-fluorophenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2998229.png)

![7-(4-chlorophenyl)-1-methyl-3-(4-methylbenzyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2998234.png)

![Methyl 5-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxymethyl]furan-2-carboxylate](/img/structure/B2998237.png)

![Methyl 2-({2-[(4-fluoroanilino)carbonyl]-3-thienyl}sulfonyl)acetate](/img/structure/B2998239.png)

![3-Methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-7-propylpurine-2,6-dione](/img/structure/B2998240.png)

![[3-(3-Methylphenyl)phenyl]methanamine](/img/structure/B2998246.png)